3,3,3-Trifluoropropane-1,2-diol
Overview
Description
3,3,3-Trifluoropropane-1,2-diol is a multifunctional diol with the molecular formula C₃H₅F₃O₂. It is known for its unique properties, including high stability and volatility, making it a valuable compound in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Conversion from 1,1,1-Trifluoro-2,3-epoxypropane: This method involves converting 1,1,1-trifluoro-2,3-epoxypropane to 3,3,3-trifluoropropane-1,2-diol in a sulfuric acid solution.
Reaction of Fluoropropene with Water: Another method involves reacting fluoropropene with water to produce 3,3,3-trifluoro-1,2-propanediol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The compound is often produced in facilities equipped to handle fluorinated chemicals and ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3,3,3-Trifluoropropane-1,2-diol can undergo oxidation reactions, often using reagents like Dess-Martin periodinane or Jones reagent, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol into various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl₂).
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, Jones reagent
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Carbonyl compounds
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives
Scientific Research Applications
3,3,3-Trifluoropropane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,3,3-trifluoropropane-1,2-diol exerts its effects involves its interaction with various molecular targets and pathways. In biochemical applications, it forms non-covalently bound complexes that aid in chiral analysis. Its unique properties, such as high stability and volatility, make it an effective stabilizing agent in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoropropylene glycol
- 2,3-Dihydroxy-1,1,1-trifluoropropane
- 3,3,3-Trifluoro-1,2-propanediol
Uniqueness
3,3,3-Trifluoropropane-1,2-diol stands out due to its multifunctional nature and wide range of applications. Its ability to form stable, non-covalently bound complexes makes it particularly valuable in chiral analysis and biochemical studies .
Properties
IUPAC Name |
3,3,3-trifluoropropane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMASYWGIMXQPEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303564 | |
Record name | 3,3,3-Trifluoro-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-39-0 | |
Record name | 3,3,3-Trifluoro-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoro-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoropropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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